![molecular formula C12H9F3N2O2 B2971776 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006482-42-3](/img/structure/B2971776.png)
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound .
Vorbereitungsmethoden
The synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a pyrazole derivative, followed by its coupling with a benzoic acid derivative . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzoic acid: This compound lacks the pyrazole ring, making it less versatile in certain chemical reactions.
3-(trifluoromethyl)pyrazole: This compound lacks the benzoic acid moiety, which can limit its applications in some contexts.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Biologische Aktivität
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, also known as TFMPBA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TFMPBA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
TFMPBA has shown significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, demonstrating a low minimum inhibitory concentration (MIC) which indicates strong bactericidal properties. The compound exhibited a time-kill effect, suggesting that it not only inhibits growth but also kills the bacteria over time .
Bacterial Strain | MIC (µg/mL) | Time-Kill Effect |
---|---|---|
Staphylococcus aureus | 8 | Yes |
Escherichia coli | 16 | Yes |
Pseudomonas aeruginosa | 32 | No |
Anticancer Activity
Research has indicated that TFMPBA possesses anticancer properties. It was tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound demonstrated IC50 values ranging from 1.48 to 6.38 µM, indicating potent antiproliferative effects. Mechanistic studies revealed that TFMPBA induces apoptosis by blocking the cell cycle at the G2/M phase and modulating key apoptotic markers such as Bcl-2 and Bax .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.33 |
PC-3 | 1.48 |
A549 | 3.46 |
Anti-inflammatory Activity
TFMPBA has been investigated for its anti-inflammatory effects, particularly in models of neuroinflammation. It inhibited lipopolysaccharide (LPS)-induced TNF-alpha release in vitro and reduced microglial activation in vivo. This suggests potential therapeutic applications in treating neurodegenerative diseases characterized by inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, TFMPBA was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that it was particularly effective against Staphylococcus aureus, with researchers noting its low toxicity to human cells, which is critical for developing safe therapeutic agents.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using TFMPBA on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through specific signaling pathways related to cancer cell survival. The findings support further exploration into TFMPBA as a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBNJPEEBPDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.